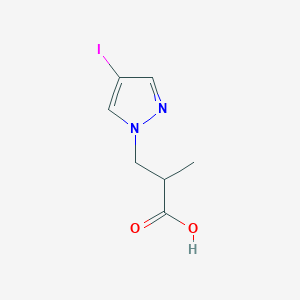![molecular formula C10H9N5 B6231924 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole CAS No. 15992-12-8](/img/no-structure.png)
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole (3-TMI) is a heterocyclic compound that is used in a wide range of scientific research applications. It is a derivative of indole, a five-membered aromatic nitrogen-containing heterocycle. 3-TMI has a number of unique properties that make it an attractive compound for scientific research, including its ability to form coordination complexes and its ability to act as a Lewis acid. 3-TMI has been studied for its potential applications in catalysis, drug discovery, and materials science.
科学的研究の応用
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has a number of potential applications in scientific research. It has been studied for its potential use as a catalyst in organic synthesis, as a ligand in coordination complexes, and as a Lewis acid. It has also been studied for its potential use in drug discovery, materials science, and biochemistry. 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has been used to synthesize a variety of organic compounds, including heterocycles, polymers, and organometallic complexes. It has also been used to study the mechanism of action of drugs and to identify new drug targets.
作用機序
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has a number of unique properties that make it an attractive compound for scientific research. It has a high affinity for metal ions, allowing it to form coordination complexes. It also has a low pKa, making it a strong Lewis acid. This allows it to act as a catalyst in organic synthesis, as well as to interact with biological macromolecules such as proteins and nucleic acids.
Biochemical and Physiological Effects
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has been studied for its potential applications in drug discovery. It has been shown to interact with a variety of biological macromolecules, including proteins and nucleic acids. It has also been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole has been shown to interact with G-protein coupled receptors, which are involved in the signaling pathways of many hormones and neurotransmitters.
実験室実験の利点と制限
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole is a useful compound for scientific research due to its unique properties. It is relatively stable and has a low pKa, making it a strong Lewis acid. It is also water soluble, allowing it to be used in aqueous solutions. However, 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole is also toxic and should be handled with caution. It is also expensive, which may limit its use in some laboratory experiments.
将来の方向性
The potential applications of 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole are vast, and there are many potential future directions for research. One potential direction is the development of new synthetic methods for producing 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole. Another potential direction is the study of its mechanism of action and its potential use in drug discovery. Additionally, 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole could be used to study the structure and function of proteins, as well as its potential applications in materials science. Finally, 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole could be used to study the biochemical and physiological effects of drugs and other compounds.
合成法
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole can be produced through a variety of synthetic methods. The most common method is the reaction of 1H-1,2,3,4-tetrazole with 1H-indole in the presence of a base. This reaction yields 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole as the major product, with minor amounts of other products such as 1H-indole-3-carboxaldehyde, 1H-indole-3-carboxylic acid, and 1H-indole-3-carboxamide. Other synthetic methods for producing 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole include the reaction of 1H-indole-3-carboxaldehyde with 1H-1,2,3,4-tetrazole and the reaction of 1H-indole-3-carboxylic acid and 1H-1,2,3,4-tetrazole.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole involves the reaction of 1H-indole with 1-(bromomethyl)-1H-1,2,3,4-tetrazole in the presence of a base to form the desired compound.", "Starting Materials": [ "1H-indole", "1-(bromomethyl)-1H-1,2,3,4-tetrazole", "Base (e.g. sodium hydroxide, potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1H-indole in a suitable solvent (e.g. ethanol, methanol) and add the base to the solution.", "Step 2: Add 1-(bromomethyl)-1H-1,2,3,4-tetrazole to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole as a solid product." ] } | |
CAS番号 |
15992-12-8 |
製品名 |
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole |
分子式 |
C10H9N5 |
分子量 |
199.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



